molecular formula C8H17NO B2438648 2,5-Diethylmorpholine CAS No. 1094657-75-6

2,5-Diethylmorpholine

Cat. No.: B2438648
CAS No.: 1094657-75-6
M. Wt: 143.23
InChI Key: ZJXYOGYQMICNSB-UHFFFAOYSA-N
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Description

2,5-Diethylmorpholine is an organic compound belonging to the morpholine family. It is characterized by the presence of two ethyl groups attached to the nitrogen atom in the morpholine ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diethylmorpholine can be synthesized through several methods. One common approach involves the reaction of diethanolamine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced by the dehydration of diethanolamine using concentrated sulfuric acid. This method is efficient and yields high purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diethylmorpholine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding amines.

    Substitution: The ethyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2,5-Diethylmorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,5-diethylmorpholine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its action depend on the specific application and target molecule.

Comparison with Similar Compounds

    Morpholine: The parent compound of 2,5-diethylmorpholine, lacking the ethyl groups.

    2,6-Dimethylmorpholine: A similar compound with methyl groups instead of ethyl groups.

    4-Ethylmorpholine: Another derivative with a single ethyl group.

Uniqueness: this compound is unique due to the presence of two ethyl groups, which influence its chemical reactivity and biological activity. This structural feature distinguishes it from other morpholine derivatives and contributes to its specific applications in various fields.

Properties

IUPAC Name

2,5-diethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-7-6-10-8(4-2)5-9-7/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXYOGYQMICNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC(CO1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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